Stereochemical Complexity vs. Achiral Isomer
3,6-Dimethylpiperazin-2-one contains two asymmetric carbon atoms (C3 and C6), yielding four possible stereoisomers: (3S,6S), (3R,6R), (3S,6R), and (3R,6S). In contrast, 3,3-dimethylpiperazin-2-one is achiral (zero chiral centers) . For medicinal chemistry programs, the availability of four discrete enantiomerically pure forms enables systematic exploration of stereochemical structure-activity relationships (SAR) that is impossible with the achiral 3,3-dimethyl variant [1].
| Evidence Dimension | Number of chiral centers and accessible stereoisomers |
|---|---|
| Target Compound Data | 2 chiral centers; 4 stereoisomers |
| Comparator Or Baseline | 3,3-Dimethylpiperazin-2-one: 0 chiral centers; 1 achiral form |
| Quantified Difference | 4 vs. 1 accessible stereoforms |
| Conditions | Structural analysis based on molecular connectivity; validated by X-ray crystallography in peptidomimetic studies |
Why This Matters
Procurement of specific stereoisomers is critical for enantioselective synthesis; the 3,6-dimethyl scaffold provides a four-fold greater stereochemical toolbox compared to the achiral 3,3-dimethyl analog.
- [1] Synthesis of substituted chiral piperazinones as building blocks for peptidomimetics. Semantic Scholar, 1995. https://www.semanticscholar.org/paper/Synthesis-of-substituted-chiral-piperazinones-as-for View Source
